

DD-03-171 for Mantle Cell Lymphoma Research: A Technical Guide

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Compound of Interest

Compound Name: **DD-03-171**

Cat. No.: **B606998**

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This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Bruton's tyrosine kinase (BTK) targeting PROTAC (Proteolysis Targeting Chimera), **DD-03-171**, in the context of mantle cell lymphoma (MCL). Mantle cell lymphoma (MCL) is a challenging B-cell non-Hodgkin lymphoma subtype, and targeted therapies are a key area of research.^[1]

Introduction to DD-03-171

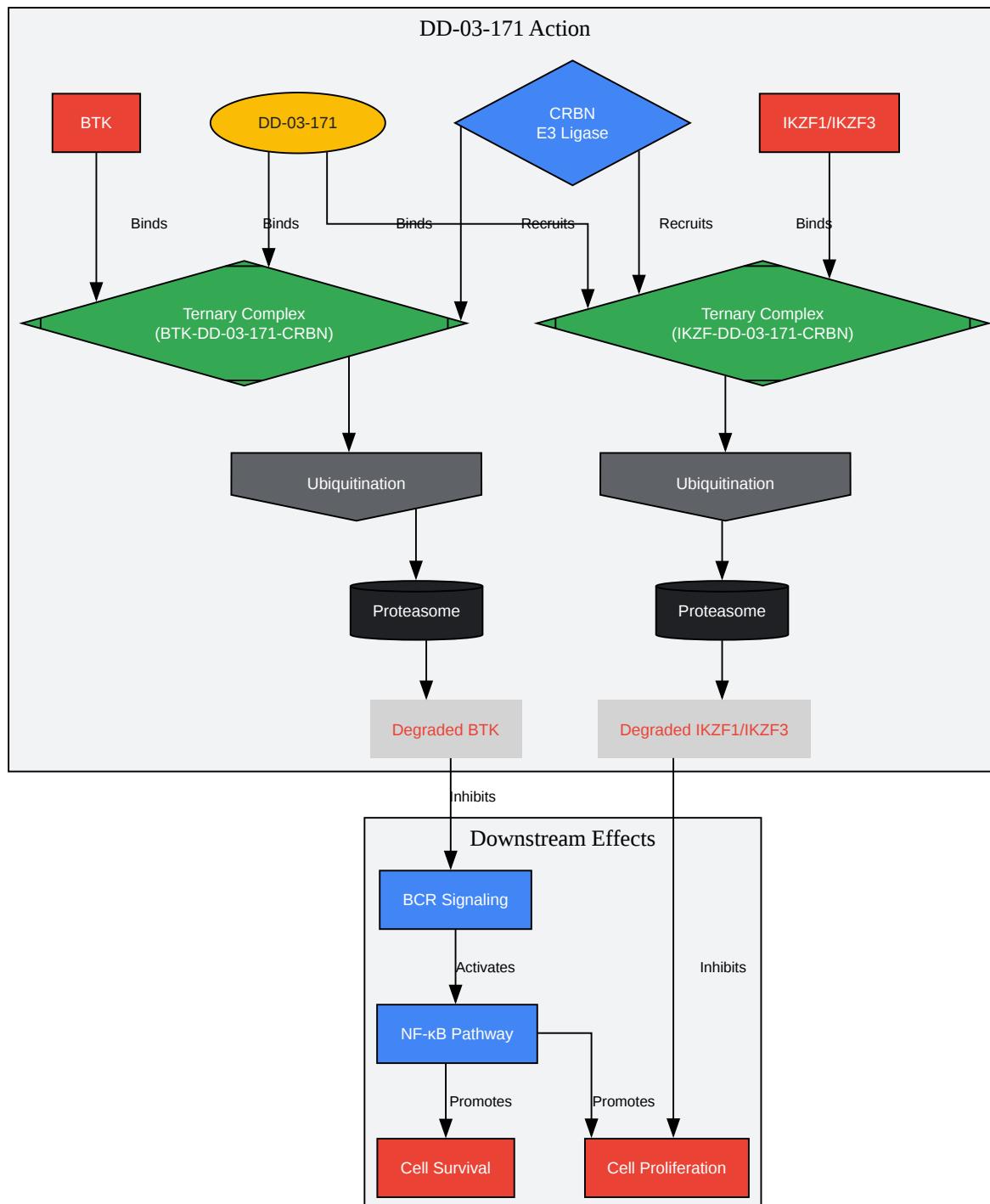
DD-03-171 is a potent and selective BTK degrader.^[2] It is a PROTAC that links a BTK-binding moiety to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of BTK.^[3] A key feature of **DD-03-171** is its ability to not only degrade BTK but also the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), leading to a "triple degradation" mechanism of action.^[4] This multi-targeted approach offers a potential advantage in overcoming resistance to conventional BTK inhibitors like ibrutinib, particularly in cases involving the C481S mutation in BTK.^[3]

Mechanism of Action: Triple Degradation

DD-03-171 functions by hijacking the cell's natural protein disposal system. The molecule forms a ternary complex between BTK and the CRBN E3 ubiquitin ligase. This proximity induces the polyubiquitination of BTK, marking it for degradation by the proteasome.^[5] Concurrently, the thalidomide-like moiety of **DD-03-171** recruits the transcription factors IKZF1 and IKZF3 to the CRBN E3 ligase, leading to their degradation as well.^[6]

The degradation of these three key proteins has a multi-pronged anti-lymphoma effect:

- **BTK Degradation:** BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is constitutively active in many B-cell malignancies, including MCL.^[7] Its degradation disrupts downstream signaling cascades, including the NF-κB pathway, which is crucial for the proliferation and survival of MCL cells.
- **IKZF1/IKZF3 Degradation:** IKZF1 and IKZF3 are essential transcription factors for B-cell development and are also implicated in the pathogenesis of B-cell malignancies.^[6] Their degradation provides an additional layer of anti-tumor activity.

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Caption: Mechanism of action of **DD-03-171** in mantle cell lymphoma.

Quantitative Data Summary

In Vitro Potency and Efficacy

DD-03-171 has demonstrated potent activity in various MCL and other B-cell malignancy cell lines.

Cell Line	Assay Type	Metric	Value (nM)	Reference
Biochemical	Kinase Inhibition	DC50	5.1	[2]
Mino (MCL)	Anti-proliferation	ED50	12	
TMD8 (DLBCL)	Anti-proliferation	EC50	29.2	[8]
Maver-1 (MCL)	Anti-proliferation	-	Potent	
Granta-519 (MCL)	Anti-proliferation	-	No significant effect	

In Vivo Efficacy

In patient-derived xenograft (PDX) models of MCL, **DD-03-171** has shown significant anti-tumor activity.

PDX Model	Treatment	Outcome	Reference
DFBL-96069 (Ibrutinib-resistant)	DD-03-171	Significant reduction in tumor burden, extended survival	[4]
DFBL-18689 (DLBCL)	DD-03-171	BTK degradation	
DFBL-39435 (MCL)	DD-03-171	BTK degradation	
DFBL-44685 (MCL)	DD-03-171	BTK degradation, no survival extension	
DFBL-98848 (MCL)	DD-03-171	BTK degradation	

Experimental Protocols

Cell Viability Assay

- Cell Seeding: Seed MCL cells (e.g., Mino, Maver-1) in 96-well plates at an appropriate density.
- Compound Treatment: Treat cells with a serial dilution of **DD-03-171** or control compounds (e.g., DMSO, ibrutinib, lenalidomide).
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Viability Assessment: Measure cell viability using a luminescent-based assay such as CellTiter-Glo® (Promega), which quantifies ATP levels.
- Data Analysis: Normalize the luminescence readings to the DMSO-treated control and calculate the ED50/IC50 values using a non-linear regression curve fit (e.g., in GraphPad Prism).

Immunoblotting for Protein Degradation

- Cell Lysis: After treating cells with **DD-03-171** for the desired time (e.g., 4, 18, or 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Antibody Incubation: Block the membrane and incubate with primary antibodies against BTK, IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Patient-Derived Xenograft (PDX) Model

- Cell Engraftment: Engraft human MCL cells from patient samples into immunocompromised mice (e.g., NSG mice).
- Tumor Growth: Allow tumors to establish and reach a palpable size.
- Treatment: Randomize mice into treatment groups and administer **DD-03-171** (e.g., intraperitoneally) or vehicle control daily.
- Monitoring: Monitor tumor growth by caliper measurements and assess the overall health and survival of the mice.
- Pharmacodynamic Analysis: At the end of the study or at specific time points, tumors can be harvested to assess target degradation by immunoblotting.

Experimental Workflow Visualization

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Caption: Experimental workflow for the evaluation of **DD-03-171**.

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